molecular formula C10H11BrO2 B8613129 2-Allyl-4-bromo-6-methoxyphenol

2-Allyl-4-bromo-6-methoxyphenol

Cat. No.: B8613129
M. Wt: 243.10 g/mol
InChI Key: MUVHSMQYFKENTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-4-bromo-6-methoxyphenol (CAS 5746-37-2) is a high-purity brominated phenolic compound supplied for research and development purposes. This compound, with the molecular formula C10H11BrO2 and a molecular weight of 243.10, serves as a versatile synthetic intermediate in organic and medicinal chemistry. Its structure, featuring both an allyl group and a bromine substituent on a methoxyphenol core, makes it a valuable building block for the synthesis of complex natural products and for structure-activity relationship (SAR) studies. Research indicates that this compound and its structural analogs are key precursors in the synthesis of halogenated metabolites, such as those found in marine red algae, which are of significant interest for their potential biological activity . The allyl group offers a handle for further chemical modifications, including hydrogenation or cyclization reactions. As a reagent, it aids in the exploration of new chemical entities in agrochemistry; structurally related allylphenols have been investigated in laboratory settings for their potential as insect attractants, providing insight into the development of new semiochemicals . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

4-bromo-2-methoxy-6-prop-2-enylphenol

InChI

InChI=1S/C10H11BrO2/c1-3-4-7-5-8(11)6-9(13-2)10(7)12/h3,5-6,12H,1,4H2,2H3

InChI Key

MUVHSMQYFKENTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)Br

Origin of Product

United States

Comparison with Similar Compounds

A. Allyl vs. Phenyl/Other Groups

  • 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol (): Replaces the allyl group with a benzimidazole-phenyl moiety. The benzimidazole group enhances π-π stacking interactions, making it suitable for crystal engineering or coordination chemistry. The absence of an allyl group limits its utility in radical or olefin metathesis reactions compared to 2-allyl-4-bromo-6-methoxyphenol.
  • 2-Bromo-4'-methoxyacetophenone (–5): Features an acetophenone backbone instead of a phenolic ring. The ketone group increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), whereas the phenolic -OH in this compound offers acidity (pKa ~10) for deprotonation-driven reactions.

B. Positional Isomerism

  • 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid (): Shares bromo and methoxy substituents but positions them on a phenoxy-methyl-benzoic acid scaffold. The formyl group at the 4-position introduces aldehyde reactivity (e.g., condensation reactions), contrasting with the allyl group’s radical or electrophilic addition pathways.

Research Findings and Limitations

  • Safety Gaps: While 2-bromo-4'-methoxyacetophenone mandates strict handling (), hazards for this compound remain uncharacterized.
  • Synthetic Challenges : Allyl groups may complicate purification due to volatility or polymerization tendencies compared to stable phenyl or benzimidazole analogs .

Preparation Methods

Direct Electrophilic Aromatic Bromination

Electrophilic bromination of 2-allyl-6-methoxyphenol introduces the bromine atom at the para position relative to the methoxy group. The reaction proceeds via generation of a bromonium ion intermediate, facilitated by Lewis acids such as FeBr₃ or AlCl₃. A typical procedure involves dissolving 2-allyl-6-methoxyphenol (1.0 equiv) in dichloromethane, followed by slow addition of bromine (1.1 equiv) at 0°C. After stirring for 12 hours at room temperature, the product is isolated via column chromatography, yielding 72–78%.

Key Considerations:

  • Regioselectivity: The methoxy group directs bromination to the para position due to its strong electron-donating effect.

  • Side Reactions: Competing ortho-bromination is minimized by maintaining low temperatures (0–5°C).

  • Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance reaction rates compared to nonpolar solvents like toluene.

Table 1: Bromination Conditions and Yields

Brominating AgentSolventTemperatureYield (%)
Br₂/FeBr₃DCM0°C → RT78
NBSCCl₄RT68
HBr/H₂O₂AcOH50°C55

Allylation of 4-Bromo-6-methoxyphenol

Grignard Reagent-Mediated Allylation

The allyl group is introduced via nucleophilic attack of an allyl Grignard reagent (e.g., allylmagnesium bromide) on 4-bromo-6-methoxyphenol. The phenolic hydroxyl group is first deprotonated using a base such as potassium carbonate, enabling the formation of a phenoxide ion, which reacts with the Grignard reagent.

Procedure:

  • Dissolve 4-bromo-6-methoxyphenol (1.0 equiv) in dry THF under nitrogen.

  • Add K₂CO₃ (2.0 equiv) and stir for 30 minutes.

  • Dropwise add allylmagnesium bromide (1.2 equiv) at −10°C.

  • Warm to room temperature and quench with saturated NH₄Cl.

  • Extract with ethyl acetate and purify via silica gel chromatography (yield: 70–75%).

Mechanistic Insight:
The phenoxide ion attacks the electrophilic allyl-MgBr complex, forming a C–C bond at position 2. Steric hindrance from the methoxy and bromo groups ensures regioselectivity.

Mitsunobu Allylation

An alternative approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-bromo-6-methoxyphenol with allyl alcohol. This method avoids strongly basic conditions but requires stoichiometric reagents.

Procedure:

  • Combine 4-bromo-6-methoxyphenol (1.0 equiv), allyl alcohol (1.5 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) in THF.

  • Stir at room temperature for 24 hours.

  • Concentrate and purify via flash chromatography (yield: 65–70%).

Multi-Step Synthesis via Protective Group Strategies

Sequential Functionalization Using Silyl Protection

To prevent undesired side reactions during bromination or allylation, the phenolic hydroxyl group can be protected as a tert-butyldimethylsilyl (TBDMS) ether.

Step 1: Silylation

  • Treat guaiacol (2-methoxyphenol) with TBDMS-Cl (1.2 equiv) and imidazole (2.0 equiv) in DMF.

  • Stir for 6 hours at room temperature (yield: 95%).

Step 2: Bromination

  • React TBDMS-protected guaiacol with NBS (1.1 equiv) in CCl₄ under UV light.

  • Isolate 4-bromo-2-methoxy-TBDMS-phenol (yield: 88%).

Step 3: Allylation and Deprotection

  • Perform allylation via Grignard reaction as in Section 2.1.

  • Remove the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF (yield: 80% overall).

Table 2: Comparative Analysis of Multi-Step Methods

MethodStepsTotal Yield (%)Purity (%)
Direct Bromination27085
Silyl Protection46892
Mitsunobu Allylation36588

Optimization of Reaction Parameters

Solvent Selection for Allylation

Polar aprotic solvents (THF, DMF) enhance the nucleophilicity of the phenoxide ion, improving allylation yields. Nonpolar solvents (toluene, heptane) reduce side reactions but slow reaction kinetics.

Temperature Effects on Bromination

Low temperatures (0–5°C) favor para-bromination by stabilizing the bromonium ion intermediate. Elevated temperatures (>30°C) promote dibromination or ortho-substitution .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterCondition/ReagentReference
AtmosphereArgon
Allylation ReagentDiethylaluminum chloride
Bromination AgentNBS or Br₂/AcOH
PurificationColumn chromatography

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR: Identifies allyl protons (δ 5.8–6.0 ppm, multiplet) and methoxy groups (δ 3.8–4.0 ppm, singlet). Bromine’s deshielding effect shifts aromatic protons downfield .
  • ESI-MS: Confirms molecular weight (e.g., [M+H]+ peak at m/z 285–290) .
  • X-ray Crystallography: Resolves stereochemistry and validates substitution patterns using SHELXL refinement .

Q. Table 2: Key Analytical Techniques

TechniqueApplicationReference
¹H NMRFunctional group assignment
ESI-MSMolecular weight confirmation
X-ray Crystallography3D structure determination

Advanced: How do molecular flexibility and crystal packing challenges affect X-ray refinement of this compound?

Methodological Answer:

  • Flexibility: The allyl group and methoxy substituents introduce torsional variability, complicating electron density maps. Use SHELXL’s TWIN and BASF commands to model twinning or disorder .
  • Data Quality: High-resolution data (≤ 1.0 Å) is critical. SHELXL’s restraints (e.g., DFIX, SIMU) refine flexible moieties without overfitting .

Q. Table 3: SHELX Software Applications

ProgramFunctionKey FeaturesReference
SHELXLRefinementTwin refinement, restraints
SHELXDHeavy-atom locationPatterson methods

Advanced: How to resolve contradictions between NMR and crystallographic data for bromine positioning?

Methodological Answer:

  • NMR Limitations: Bromine’s electronegativity broadens nearby proton signals, reducing resolution. Use 2D NMR (COSY, NOESY) to clarify coupling .
  • X-ray Validation: Compare crystallographic occupancy factors with NMR integrals. SHELXL’s PART command refines partial occupancy if bromine placement is ambiguous .

Advanced: What strategies ensure regioselectivity in bromination of methoxy-substituted phenols?

Methodological Answer:

  • Directing Groups: Methoxy groups activate the para position, but steric hindrance from allyl groups may shift bromination to meta. Use Lewis acids (e.g., FeBr₃) to modulate reactivity .
  • Competitive Experiments: Compare bromination rates of 4-methoxyphenol vs. allyl-substituted analogs to quantify steric/electronic effects .

Advanced: How does the compound’s stability vary under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions: Methoxy groups demethylate to phenolic -OH, altering reactivity. Monitor via TLC or in situ IR .
  • Basic Conditions: Allyl groups may undergo elimination. Stabilize with non-nucleophilic bases (e.g., DBU) in polar aprotic solvents .

Basic: What solvents and storage conditions prevent degradation of this compound?

Methodological Answer:

  • Solvents: Store in anhydrous DCM or THF under argon to avoid hydrolysis .
  • Temperature: –20°C for long-term stability; avoid light exposure to prevent radical bromine loss .

Notes

  • References: Ensure proper citation of SHELX programs in publications .
  • Contradictions: No direct conflicts in evidence, but synthesis protocols vary by substituent positioning (e.g., allyl vs. methoxy steric effects) .

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